1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone
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Overview
Description
1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that features both indole and indoline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. One common method includes:
Formation of Indoline and Indole Precursors: The synthesis begins with the preparation of indoline and indole derivatives. These can be synthesized through Fischer indole synthesis or other established methods.
Sulfonylation: The indole derivative undergoes sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Coupling Reaction: The sulfonylated indole is then coupled with the indoline derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(indolin-1-yl)-2-(phenylsulfonyl)ethanone: Similar structure but with a phenyl group instead of an indole moiety.
1-(indolin-1-yl)-2-(methylsulfonyl)ethanone: Contains a methylsulfonyl group instead of the indole sulfonyl group.
Uniqueness
1-(indolin-1-yl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of both indole and indoline structures, which may confer distinct biological activities and chemical reactivity compared to its analogs. This dual presence can enhance its potential as a versatile intermediate in synthetic chemistry and pharmaceutical development.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-propylindol-3-yl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-2-12-22-14-20(17-8-4-6-10-19(17)22)27(25,26)15-21(24)23-13-11-16-7-3-5-9-18(16)23/h3-10,14H,2,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDRTSCVPJOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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